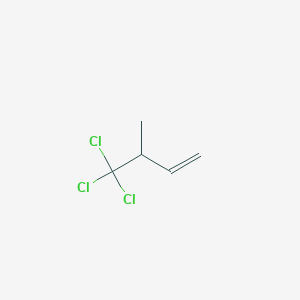
4,4,4-Trichloro-3-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trichloro-3-methylbut-1-ene is an organic compound with the molecular formula C5H7Cl3 It is characterized by the presence of three chlorine atoms attached to the same carbon atom, along with a double bond between the first and second carbon atoms in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trichloro-3-methylbut-1-ene typically involves the chlorination of 3-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trichloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Addition Reactions: Halogens like bromine or chlorine can be added across the double bond in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Compounds with hydroxyl, alkoxy, or amino groups replacing the chlorine atoms.
Addition Products: Dihalogenated or hydrogenated derivatives of the original compound.
Oxidation Products: Carboxylic acids, aldehydes, or ketones, depending on the reaction conditions.
Scientific Research Applications
4,4,4-Trichloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
- 4-Bromo-3-methylbut-1-ene
- 3-Methylbut-1-ene
- 4,4,4-Trichlorobut-1-ene
Comparison: 4,4,4-Trichloro-3-methylbut-1-ene is unique due to the presence of three chlorine atoms on the same carbon atom, which significantly influences its reactivity and chemical behavior
Properties
CAS No. |
57082-94-7 |
|---|---|
Molecular Formula |
C5H7Cl3 |
Molecular Weight |
173.46 g/mol |
IUPAC Name |
4,4,4-trichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H7Cl3/c1-3-4(2)5(6,7)8/h3-4H,1H2,2H3 |
InChI Key |
SMISDRGDLQSMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















